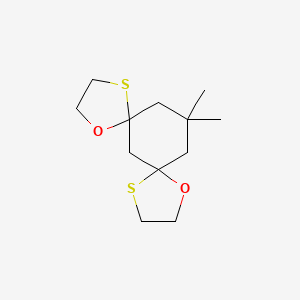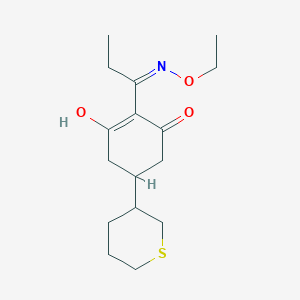
2-(1-(Ethoxyimino)propyl)-3-hydroxy-5-(tetrahydro-2h-thiopyran-3-yl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(Ethoxyimino)propyl)-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)cyclohex-2-en-1-one is a complex organic compound with a unique structure that includes a cyclohexene ring, a hydroxy group, and a tetrahydrothiopyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Ethoxyimino)propyl)-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)cyclohex-2-en-1-one typically involves multiple steps, starting from simpler precursors. One common route involves the formation of the cyclohexene ring followed by the introduction of the ethoxyimino and tetrahydrothiopyran groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Ethoxyimino)propyl)-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ethoxyimino group can be reduced to an amine.
Substitution: The ethoxyimino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ethoxyimino group would yield an amine.
Scientific Research Applications
2-(1-(Ethoxyimino)propyl)-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-(Ethoxyimino)propyl)-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the ethoxyimino group can participate in nucleophilic or electrophilic reactions. The tetrahydrothiopyran moiety may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one: A simpler compound with a similar cyclohexene ring structure.
3-Hydroxy-2-(1-iminobutyl)-5-(tetrahydro-2H-thiopyran-3-yl)cyclohex-2-en-1-one: A closely related compound with an iminobutyl group instead of an ethoxyimino group.
Uniqueness
2-(1-(Ethoxyimino)propyl)-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)cyclohex-2-en-1-one is unique due to the presence of the ethoxyimino group, which can undergo specific chemical reactions not possible with similar compounds. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H25NO3S |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C16H25NO3S/c1-3-13(17-20-4-2)16-14(18)8-12(9-15(16)19)11-6-5-7-21-10-11/h11-12,18H,3-10H2,1-2H3/b17-13- |
InChI Key |
JRMGLAVAAQIGMR-LGMDPLHJSA-N |
Isomeric SMILES |
CC/C(=N/OCC)/C1=C(CC(CC1=O)C2CCCSC2)O |
Canonical SMILES |
CCC(=NOCC)C1=C(CC(CC1=O)C2CCCSC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[Bis(2-cyanoethyl)phosphanyl]ethyl-(2-cyanoethyl)phosphanyl]propanenitrile](/img/structure/B12813936.png)
![2,5-Dimethoxy-3-undecyl-[1,4]benzoquinone](/img/structure/B12813937.png)
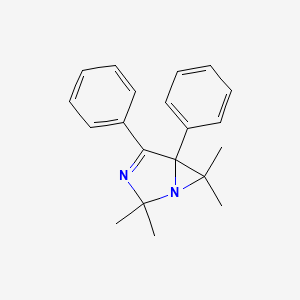
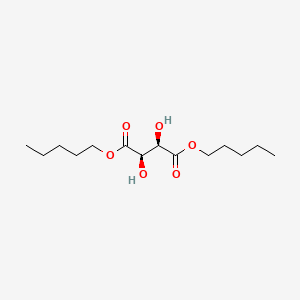

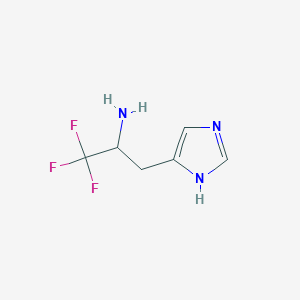
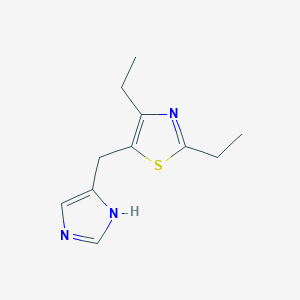

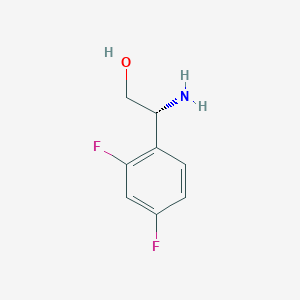
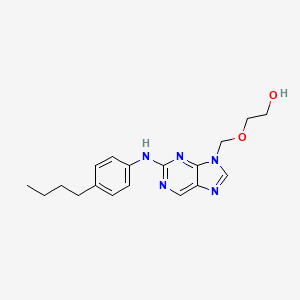

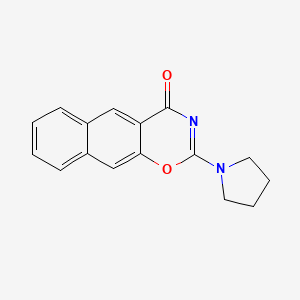
![N,N-di([1,1'-biphenyl]-4-yl)-7-bromo-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B12813984.png)
